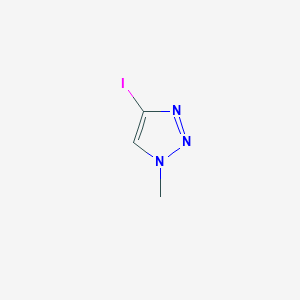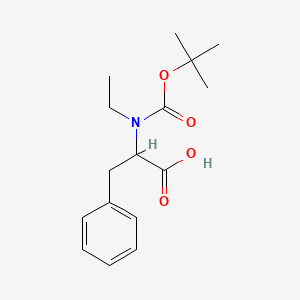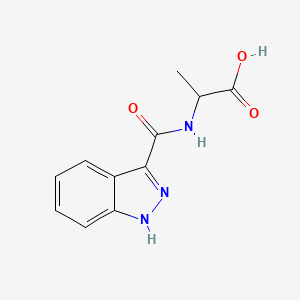![molecular formula C17H11BrO4 B2826667 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one CAS No. 147723-08-8](/img/structure/B2826667.png)
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one is a complex organic compound that features a brominated benzo[d][1,3]dioxin moiety fused with a chromenone structure
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body, influencing a range of biochemical processes .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been found to exert a range of effects at the molecular and cellular levels, including modulation of protein function, alteration of cellular metabolism, and changes in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach starts with the bromination of a benzo[d][1,3]dioxin precursor, followed by the formation of the chromenone ring through cyclization reactions. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that are easily recyclable can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom in the benzo[d][1,3]dioxin moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[d][1,3]dioxin derivatives .
Scientific Research Applications
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine: Shares the benzo[d][1,3]dioxin core but differs in the functional groups attached.
2-bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: Another brominated benzo[d][1,3]dioxin derivative with different substituents.
Uniqueness
What sets 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one apart is its unique combination of the benzo[d][1,3]dioxin and chromenone structures, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
2-(6-bromo-4H-1,3-benzodioxin-8-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO4/c18-11-5-10-8-20-9-21-17(10)13(6-11)16-7-14(19)12-3-1-2-4-15(12)22-16/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDISCOUJVZXDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C3=CC(=O)C4=CC=CC=C4O3)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2826586.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(cyclopropylmethoxy)pyridine-4-carboxamide](/img/structure/B2826587.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2826590.png)


![Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2826594.png)


![3-chloro-2-({2-[5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2826602.png)
![4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2826603.png)


![[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol](/img/structure/B2826607.png)
